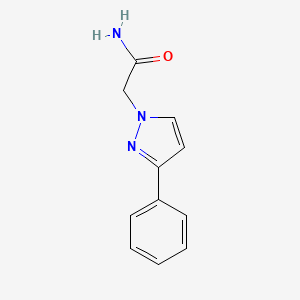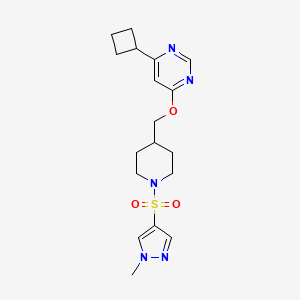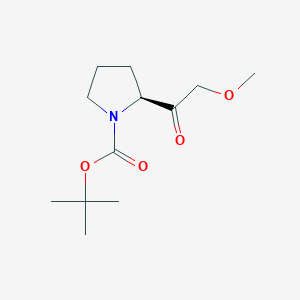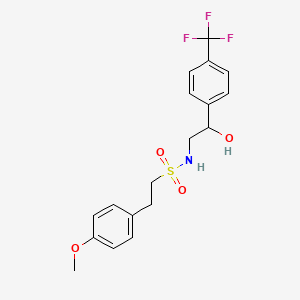
2-(3-phenyl-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Coordination Complexes and Antioxidant Activity
- Application : 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives have been used in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in the development of antioxidant agents.
- Reference : Chkirate et al., 2019, Journal of inorganic biochemistry.
Crystal Structure and Biological Activity
- Application : The derivatives of this compound have been analyzed for their crystal structure and biological activities, including moderate herbicidal and fungicidal properties.
- Reference : Hu Jingqian et al., 2016, Chinese Journal of Structural Chemistry.
Antimicrobial and Molecular Docking Studies
- Application : Pyrazole-imidazole-triazole hybrids, involving derivatives of this compound, demonstrate significant antimicrobial activity. Molecular docking studies further ascertain their binding conformations, indicating their potential in antimicrobial drug development.
- Reference : Punia et al., 2021, Journal of Molecular Structure.
Anticancer Activity
- Application : Derivatives of this compound were tested for anticancer activity against 60 cancer cell lines, showing notable growth inhibition in some lines. This highlights its potential in anticancer drug research.
- Reference : Al-Sanea et al., 2020, Russian Journal of Organic Chemistry.
Anti-Inflammatory Activity
- Application : Certain acetamide derivatives with pyrazole structure have demonstrated significant anti-inflammatory activity, offering insights into the therapeutic potential of this compound in anti-inflammatory drugs.
- Reference : Sunder & Maleraju, 2013, Drug Invention Today.
Antimycobacterial Agents
- Application : Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids derived from this compound show promising antimycobacterial activity, potentially leading to new treatments for tuberculosis.
- Reference : Emmadi et al., 2015, Bioorganic & medicinal chemistry letters.
Analgesic Agents
- Application : Novel thiazole derivatives incorporating pyrazole moiety have been synthesized and shown to possess analgesic activities, expanding the scope of this compound in pain management.
- Reference : Saravanan et al., 2011, Asian Journal of Pharmaceutical Research.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide.
Mode of Action
It’s hypothesized that the compound may inhibit pak activity, a regulator of cell motility and proliferation . This suggests that the compound could interact with its targets, leading to changes in cell behavior.
Biochemical Pathways
Given the potential inhibition of pak activity , it’s plausible that the compound could affect pathways related to cell motility and proliferation.
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Based on the potential inhibition of pak activity , it’s plausible that the compound could lead to changes in cell behavior, potentially affecting cell motility and proliferation.
生化学分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrazole derivative.
Cellular Effects
Some pyrazole derivatives have been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that chemical compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(3-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11(15)8-14-7-6-10(13-14)9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNDPGJEZZSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)

![[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2426053.png)


![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)
![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide](/img/structure/B2426061.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)
![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)
![(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2426068.png)
![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2426069.png)

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2426071.png)